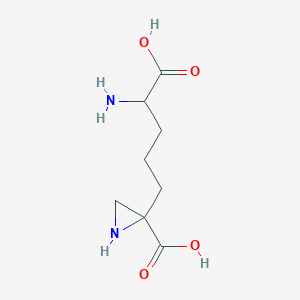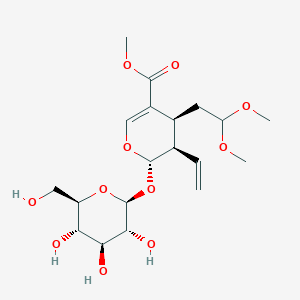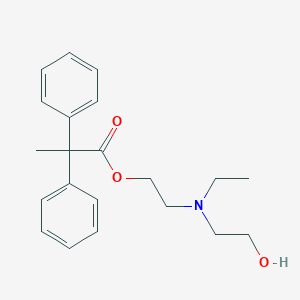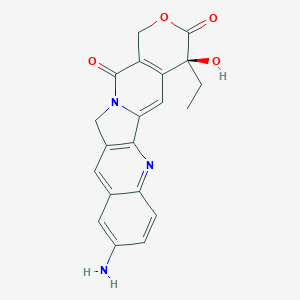
10-氨基喜树碱
描述
10-Aminocamptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is known for its potent anticancer properties, primarily due to its ability to inhibit the enzyme DNA topoisomerase I, which is crucial for DNA replication and transcription .
科学研究应用
10-Aminocamptothecin has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other camptothecin derivatives.
Biology: It is used to study the inhibition of DNA topoisomerase I and its effects on cellular processes.
Industry: The compound is used in the development of new anticancer drugs and formulations.
作用机制
Biochemical Pathways
The primary biochemical pathway affected by 10-Aminocamptothecin is the DNA replication process . By inhibiting topoisomerase I, the compound interferes with the essential function of this enzyme in DNA replication . This leads to the interruption of cell division processes .
Pharmacokinetics
The pharmacokinetic behavior of camptothecin and its derivatives, including 10-Aminocamptothecin, is characterized by a triexponential disposition with a prolonged terminal phase . The total body apparent volume of distribution (Vz) and terminal phase rate constant suggest that the high observed total plasma clearance (CL) may be associated with extensive accumulation in peripheral tissue regions from which the drug is slowly released .
Result of Action
The result of 10-Aminocamptothecin’s action is DNA damage, which leads to apoptosis, or programmed cell death . This makes it a potent anticancer agent, as it can lead to the death of rapidly dividing cancer cells .
Action Environment
The action, efficacy, and stability of 10-Aminocamptothecin can be influenced by various environmental factors. These can include the pH of the physiological environment, as the compound can undergo rapid inactivation due to the opening of the lactone ring at physiological pH . Additionally, the compound’s solubility can affect its bioavailability and thus its efficacy .
生化分析
Biochemical Properties
10-Aminocamptothecin exhibits a unique mechanism of action involving the inhibition of topoisomerase I . Topoisomerase I is a nuclear enzyme that reduces the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA . By inhibiting this enzyme, 10-Aminocamptothecin interrupts cell division processes .
Cellular Effects
10-Aminocamptothecin has shown to have significant effects on various types of cells. It has been observed to cause a reduction in both secologanin and camptothecin accumulation, while causing an increase in tryptamine content . This suggests that 10-Aminocamptothecin influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 10-Aminocamptothecin involves its binding to the topoisomerase I and DNA complex, resulting in a ternary complex . This complex stabilizes the normally transient DNA-topoisomerase I cleavable complex, leading to DNA damage and ultimately apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits a unique temporal pattern in its effects, with certain effects becoming more pronounced over time .
Dosage Effects in Animal Models
The effects of 10-Aminocamptothecin vary with different dosages in animal models
Metabolic Pathways
10-Aminocamptothecin is involved in the methylerythritol phosphate (MEP) pathway . This pathway is thought to be the major precursor contributor towards camptothecin production .
Transport and Distribution
10-Aminocamptothecin is transported into the cell by passive diffusion . It is also susceptible to efflux by multidrug resistance proteins, which can alter its distribution within cells and tissues .
准备方法
Synthetic Routes and Reaction Conditions: 10-Aminocamptothecin can be synthesized through several methods. One common approach involves the nitration of camptothecin to produce 10-nitrocamptothecin, followed by reduction to yield 10-Aminocamptothecin . The reaction conditions typically involve the use of nitric acid for nitration and a reducing agent such as palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods: Industrial production of 10-Aminocamptothecin often involves biotechnological approaches to enhance yield. Techniques such as plant tissue culture, cell suspension culture, and genetic manipulation are employed to produce camptothecin and its derivatives in large quantities .
化学反应分析
Types of Reactions: 10-Aminocamptothecin undergoes various chemical reactions, including:
Oxidation: This reaction can convert 10-Aminocamptothecin into its corresponding nitro derivative.
Reduction: Reduction of camptothecin derivatives can yield 10-Aminocamptothecin.
Substitution: Amino groups in 10-Aminocamptothecin can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as nitric acid are used.
Reduction: Palladium on carbon (Pd/C) is a common reducing agent.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products: The major products formed from these reactions include various camptothecin derivatives with modifications at the amino group, enhancing their pharmacological properties .
相似化合物的比较
Camptothecin: The parent compound from which 10-Aminocamptothecin is derived.
9-Aminocamptothecin: Another derivative with similar anticancer properties.
Topotecan and Irinotecan: Synthetic analogs of camptothecin used clinically for cancer treatment.
Uniqueness: 10-Aminocamptothecin is unique due to its specific amino substitution, which enhances its solubility and bioavailability compared to camptothecin. This modification also improves its pharmacokinetic properties, making it a valuable compound for further drug development .
属性
IUPAC Name |
(19S)-7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUUMBZAHAKPKQ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315223 | |
| Record name | 10-Aminocamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86639-63-6 | |
| Record name | 10-Aminocamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camptothecin, 10-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Aminocamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 10-Aminocamptothecin be detected using fluorescence techniques?
A: Yes, 10-Aminocamptothecin demonstrates favorable fluorescence properties, particularly under two-photon excitation. Research indicates that a newly synthesized analog, 7-trimethylsilyl-10-aminocamptothecin, exhibits a high two-photon cross-section (35 x 10⁻⁵⁰ cm⁴ s/photon) and a relatively long excited-state lifetime (6.3 ns) in phosphate-buffered saline containing human serum albumin (HSA) []. These properties make it comparable to Hycamtin (Topotecan), another camptothecin analog known for its strong fluorescence signal under two-photon excitation.
Q2: How does encapsulation within a dendrimer affect the efficacy of camptothecin analogs like 10-Aminocamptothecin?
A: Encapsulating camptothecins within a biocompatible dendrimer, composed of glycerol and succinic acid, has shown significant benefits for their anticancer activity []. This approach addresses the limitations of poor solubility often associated with these drugs. Notably, encapsulating 7-butyl-10-aminocamptothecin within this dendrimer system led to a 16-fold increase in cellular uptake and improved drug retention within MCF-7 cells (a human breast adenocarcinoma cell line) []. This enhanced cellular accumulation translates to greater efficacy, with the dendrimer-drug complex demonstrating low nanomolar IC₅₀ values across multiple human cancer cell lines [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B149721.png)
![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)
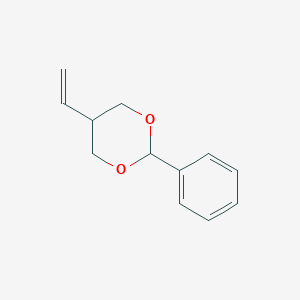
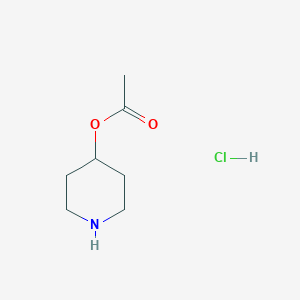
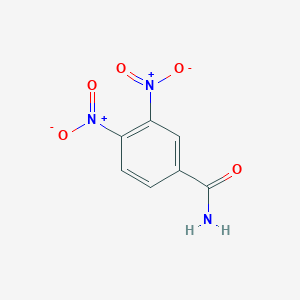


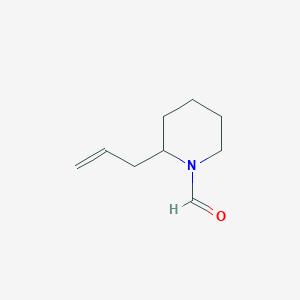
![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)
